molecular formula C5H7IN2 B2609104 1H-Imidazole, 2-ethyl-5-iodo- CAS No. 870704-55-5

1H-Imidazole, 2-ethyl-5-iodo-

Cat. No. B2609104
CAS RN: 870704-55-5
M. Wt: 222.029
InChI Key: CNFQZAFFDQZUAS-UHFFFAOYSA-N
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Description

“1H-Imidazole, 2-ethyl-5-iodo-” is a compound with the formula C5H8N2. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular structure of “1H-Imidazole, 2-ethyl-5-iodo-” consists of a five-membered ring with two non-adjacent nitrogen atoms. The compound is highly polar, as evidenced by its electric dipole moment .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules and are utilized in a diverse range of applications. The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents. Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Mechanism of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Imidazole can cause severe skin burns and eye damage. It may also damage fertility or the unborn child .

Future Directions

The future of imidazole research lies in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their broad range of chemical and biological properties .

properties

IUPAC Name

2-ethyl-5-iodo-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFQZAFFDQZUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole, 2-ethyl-5-iodo-

CAS RN

870704-55-5
Record name 2-ethyl-5-iodo-1H-imidazole
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